molecular formula C11H9N3O3 B14691468 3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione CAS No. 35053-72-6

3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione

Cat. No.: B14691468
CAS No.: 35053-72-6
M. Wt: 231.21 g/mol
InChI Key: CXTILDSTKGVVMS-UHFFFAOYSA-N
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Description

3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused oxazole and pyrimidine ring system, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-amino-4-phenyl-6-hydroxy-pyrimidine with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxazolo[5,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. Solvent-free methods and microwave-assisted synthesis have also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolo[5,4-d]pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazolo[5,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the disruption of cell cycle progression and angiogenesis. This results in the induction of apoptosis in cancer cells and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione is unique due to its specific structural features, including the fused oxazole and pyrimidine rings and the phenyl substitution. These structural characteristics contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

35053-72-6

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-phenyl-7,7a-dihydro-3aH-[1,2]oxazolo[5,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C11H9N3O3/c15-9-7-8(6-4-2-1-3-5-6)14-17-10(7)13-11(16)12-9/h1-5,7,10H,(H2,12,13,15,16)

InChI Key

CXTILDSTKGVVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3C2C(=O)NC(=O)N3

Origin of Product

United States

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